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Compound of Interest

Compound Name: Acid-PEG3-mono-methyl ester

Cat. No.: B605135 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, specifications,

and applications of Acid-PEG3-mono-methyl ester, a versatile heterobifunctional linker critical

in the fields of bioconjugation and drug development. This document details its

physicochemical characteristics, experimental protocols for its use, and visual representations

of its role in key biological pathways and experimental workflows.

Core Properties and Specifications
Acid-PEG3-mono-methyl ester is a valuable tool for covalently linking molecules. It features a

carboxylic acid group at one end and a methyl ester at the other, separated by a three-unit

polyethylene glycol (PEG) spacer. The PEG chain enhances the hydrophilicity and

biocompatibility of the conjugates. The carboxylic acid can be activated to react with primary

amines, while the methyl ester can be hydrolyzed under basic conditions to yield a second

carboxylic acid for further modification.

The key quantitative data for Acid-PEG3-mono-methyl ester are summarized in the table

below, providing essential information for experimental design, including stoichiometric

calculations and buffer preparation.
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Property Value

CAS Number 1807505-26-5

Molecular Formula C₁₁H₂₀O₇

Molecular Weight 264.27 g/mol

Appearance Colorless to light yellow liquid

Purity ≥95%

Solubility Soluble in DMSO (≥ 100 mg/mL), DCM

Storage Conditions Store at -20°C for long-term stability

Experimental Protocols
The primary application of Acid-PEG3-mono-methyl ester involves the conjugation of its

carboxylic acid group to a primary amine on a target molecule, such as a protein, peptide, or

small molecule drug. The following protocols provide a generalized framework for its use in the

synthesis of Proteolysis-Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates

(ADCs).

Protocol 1: Synthesis of a PROTAC using Acid-PEG3-
mono-methyl ester
This protocol describes a two-step process for synthesizing a PROTAC, where the linker first

connects to a ligand for the protein of interest (POI) and subsequently to a ligand for an E3

ubiquitin ligase.

Step 1: Activation of Carboxylic Acid and Conjugation to POI Ligand

Reagent Preparation:

Dissolve Acid-PEG3-mono-methyl ester in anhydrous Dimethylformamide (DMF) or

Dimethyl Sulfoxide (DMSO) to a concentration of 10 mg/mL.

Prepare fresh solutions of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-

hydroxysuccinimide (NHS) in an appropriate activation buffer (e.g., 0.1 M MES, 0.5 M
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NaCl, pH 6.0).

Activation:

In a reaction tube, combine the Acid-PEG3-mono-methyl ester solution with a 1.5-fold

molar excess of both EDC and NHS.

Incubate the mixture at room temperature for 15-30 minutes to form the amine-reactive

NHS ester.

Conjugation:

Dissolve the amine-containing POI ligand in a suitable conjugation buffer (e.g., Phosphate-

Buffered Saline (PBS), pH 7.2-7.5).

Add the activated Acid-PEG3-mono-methyl ester solution to the POI ligand solution. A

10-20 fold molar excess of the linker is a common starting point.

Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle

stirring.

Quenching:

Add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine) to a final concentration

of 10-50 mM to hydrolyze any unreacted NHS esters. Incubate for 15-30 minutes.

Purification:

Purify the POI-linker conjugate using an appropriate method, such as size-exclusion

chromatography or reverse-phase HPLC.

Step 2: Hydrolysis of Methyl Ester and Conjugation to E3 Ligase Ligand

Hydrolysis:

Dissolve the purified POI-linker conjugate in a mixture of methanol and water.
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Add an excess of a base, such as lithium hydroxide (LiOH), and stir at room temperature

for 1-3 hours. Monitor the reaction by LC-MS.

Neutralize the reaction with an acid (e.g., 1N HCl) and extract the product.

Second Amide Coupling:

Activate the newly formed carboxylic acid on the POI-linker conjugate using EDC and

NHS as described in Step 1.

Add the amine-containing E3 ligase ligand to the activated intermediate.

Incubate, quench, and purify the final PROTAC molecule as described previously.

Mandatory Visualizations
PROTAC Mechanism of Action
Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the

degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.[1][2][3] A

PROTAC consists of a ligand that binds the target protein of interest (POI), a ligand that

recruits an E3 ubiquitin ligase, and a linker connecting them.[1][2] This ternary complex

formation facilitates the ubiquitination of the POI, marking it for degradation by the 26S

proteasome.[2][3]
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Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow for ADC Synthesis
Antibody-Drug Conjugates (ADCs) are targeted therapies that combine the specificity of a

monoclonal antibody with the potency of a cytotoxic drug. The linker plays a crucial role in the

stability and efficacy of the ADC. The following diagram illustrates a general workflow for

synthesizing an ADC using Acid-PEG3-mono-methyl ester.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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